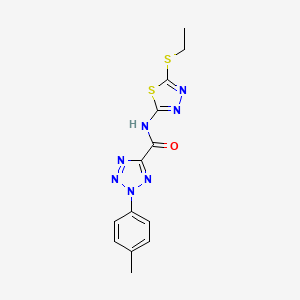
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties, as well as its reactivity with other substances.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
Innovative Synthesis Methods : A variety of synthesis methods have been developed to create thiadiazole and tetrazole derivatives, showcasing the flexibility and adaptability of these compounds in chemical synthesis. These methods emphasize the generation of compounds with potential biological activities, including antimicrobial and anticancer properties. The synthesis approaches often involve efficient and innovative techniques, such as microwave-assisted synthesis, that enhance the yield and reduce the environmental impact of chemical processes (Wang et al., 2014).
Biological Activities : The synthesized thiadiazole and tetrazole derivatives exhibit a range of biological activities. For instance, certain derivatives have shown promising anticancer activity against various human cancer cell lines. This highlights the potential of these compounds in the development of new therapeutic agents. Additionally, antimicrobial and antifungal activities have been observed, suggesting their usefulness in addressing infectious diseases (S. Tiwari et al., 2017).
Molecular Docking Studies : Molecular docking studies are pivotal in understanding the interaction between these compounds and biological targets. Such studies help in the rational design of molecules with enhanced biological activities. The docking studies have shed light on the probable mechanisms of action, contributing to the optimization of compounds for better efficacy and reduced toxicity (S. Tiwari et al., 2017).
Chemical Properties and Structural Analysis : Detailed studies on the electronic structure, spectral features, and solvent effects of thiadiazole derivatives have been conducted. These studies provide insights into the chemical properties of the compounds, including their stability, reactivity, and interactions with solvents. Understanding these aspects is crucial for the application of these compounds in various scientific and industrial settings (Isha Singh et al., 2019).
Antimicrobial and Insecticidal Properties : Some derivatives have been evaluated for their antimicrobial activities against a spectrum of bacterial and fungal pathogens, showing significant potential as antimicrobial agents. Furthermore, insecticidal properties against agricultural pests have been investigated, indicating the possibility of using these compounds in pest management strategies (A. Fadda et al., 2017).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-3-22-13-17-16-12(23-13)14-11(21)10-15-19-20(18-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONCMWNROOFQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)
![(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide](/img/structure/B2686985.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2686986.png)

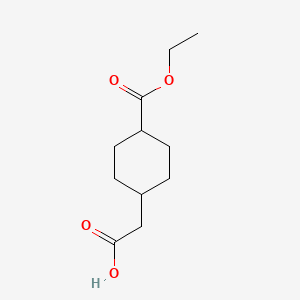
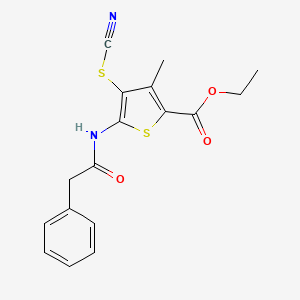
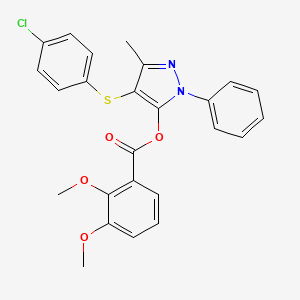
![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2686998.png)
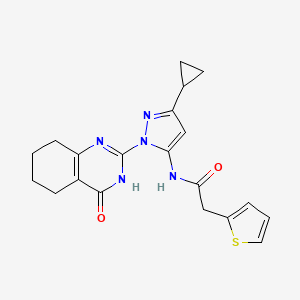

![N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2687004.png)
![7-[(2,6-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2687005.png)
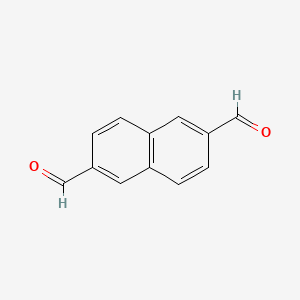
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2687007.png)